C75反式

描述

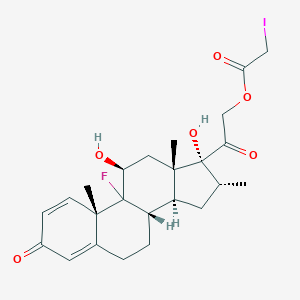

C75 is stable fatty acid synthase (FASN) inhibitor that when administered in racemic form leads to profound weight loss and feeding inhibition in both high-fat diet wild type obese and leptin-deficient ob/ob mice. C75 is also cytotoxic to many human cancer cell lines, an effect believed to be mediated by the accumulation of malonyl-coenzyme A in cells with an upregulated FASN pathway. (+)-trans-C75 is an enantiomer of C75.3 Its biologicial activity has not been reported.

3-Furancarboxylic acid, tetrahydro-4-methylene-2-octyl-5-oxo-, (2R,3S)-rel- is a gamma-lactone.

科学研究应用

肺动脉高压 (PAH) 治疗

“C75反式” 在临床前研究中被认为可以部分逆转 PAH 过程。 它与炎症反应有关,影响促炎分子的 mRNA 水平,例如 TNF-α 和白介素 .

肥胖和进食抑制

作为一种稳定的脂肪酸合酶 (FASN) 抑制剂,“C75反式” 导致肥胖小鼠模型中显著的体重减轻和进食抑制,表明其在肥胖治疗中的潜在应用 .

癌细胞生长抑制

“C75反式” 通过抑制脂肪酸合酶 (FASN) 对各种人类癌细胞系表现出细胞毒性作用,导致凋亡和细胞生长减少 .

4. 乳腺癌中的脂肪酸代谢 研究表明“C75反式”可以阻断乳腺癌细胞中的 FASN 活性,诱导凋亡并影响 HER2、AKT 和 ERK1/2 等致癌蛋白的活性形式 .

作用机制

Target of Action

The primary target of C75 trans is Fatty Acid Synthase (FAS) . FAS is an enzyme responsible for the synthesis of long-chain fatty acids. It plays a crucial role in energy metabolism and appetite regulation .

Mode of Action

C75 trans inhibits FAS activity and stimulates carnitine palmitoyl-transferase-1 (CPT-1), consistent with its effects in peripheral tissues . It interacts with FAS in a slow-binding manner and preferentially reacts with FAS in whole cells .

Biochemical Pathways

C75 trans affects several biochemical pathways, including fatty acid synthesis and fatty acid oxidation . It modulates the levels of energy intermediates, thus affecting the energy sensor AMP-activated protein kinase (AMPK) . It also affects glucose metabolism and acetyl-CoA carboxylase (ACC) phosphorylation .

Result of Action

C75 trans has been shown to cause profound, reversible weight loss in animal models, suggesting its potential in treating obesity . It also has significant antitumor activity, inhibiting the growth of established cancer cell lines . In the context of pulmonary arterial hypertension (PAH), C75 treatment partially reversed disease processes in a mouse model .

Action Environment

The action of C75 trans can be influenced by various environmental factors. For instance, the central nervous system plays a critical role in the regulation of energy balance by coordinating peripheral and central signals to assess energy status and regulate feeding behavior

生化分析

Biochemical Properties

C75 trans inhibits FAS activity and stimulates carnitine palmitoyl-transferase-1 (CPT-1), consistent with its effects in peripheral tissues . It alters neuronal ATP levels and AMP-activated protein kinase (AMPK) activity . The compound interacts with enzymes such as FAS and CPT-1, and its interactions involve inhibition of FAS and stimulation of CPT-1 .

Cellular Effects

C75 trans has been shown to have profound effects on various types of cells and cellular processes. It inhibits the growth of PC3 cells, with an IC50 of 35 μM . It also reduces the growth of LNCaP spheroids in a concentration-dependent manner, with an IC50 of 50 μM . Furthermore, it has cytotoxic effects on tumor cell lines and does not affect feeding .

Molecular Mechanism

The molecular mechanism of action of C75 trans involves its binding interactions with biomolecules and changes in gene expression. It inhibits FAS activity, thereby affecting the synthesis of long-chain fatty acids . It also stimulates CPT-1, which is involved in the transport of long-chain fatty acids into mitochondria for oxidation .

Temporal Effects in Laboratory Settings

C75 trans has been shown to have long-lasting effects on cells in laboratory settings. For instance, it inhibits the growth of PC3 cells and LNCaP spheroids over a period of 24 hours

Dosage Effects in Animal Models

In animal models, the effects of C75 trans vary with different dosages. For instance, it has been shown to cause a 50% greater weight loss and a 32.9% increased production of energy due to fatty acid oxidation in diet-induced obese (DIO) mice, compared with paired-fed controls .

Metabolic Pathways

C75 trans is involved in the metabolic pathway of fatty acid synthesis. It inhibits FAS, a key enzyme in this pathway . It also stimulates CPT-1, which is involved in the transport of long-chain fatty acids into mitochondria for oxidation .

Subcellular Localization

The subcellular localization of C75 trans is not explicitly known. Given its role as an inhibitor of FAS and a stimulator of CPT-1, it is likely to be found in the cytoplasm where these enzymes are located .

属性

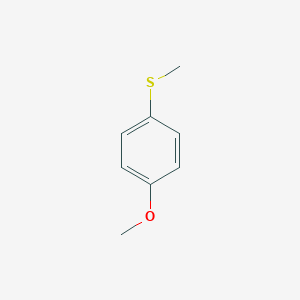

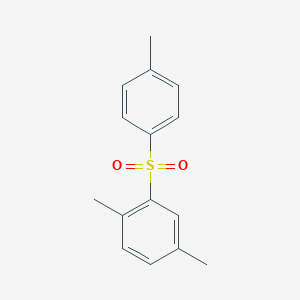

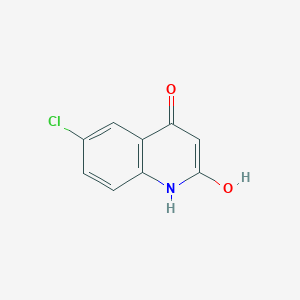

IUPAC Name |

(2R,3S)-4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O4/c1-3-4-5-6-7-8-9-11-12(13(15)16)10(2)14(17)18-11/h11-12H,2-9H2,1H3,(H,15,16)/t11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCWLZDVWHQVAJU-NEPJUHHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@@H]1[C@H](C(=C)C(=O)O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191282-48-1 | |

| Record name | 4-Methylene-2-octyl-5-oxofuran-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191282481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

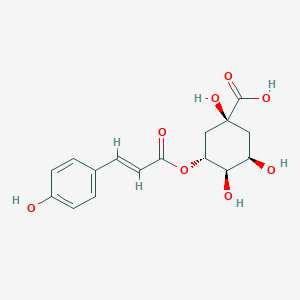

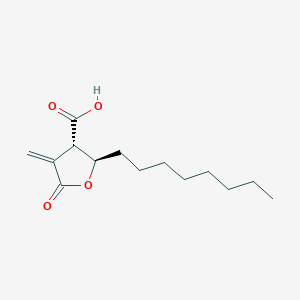

![[(1R,3aR,5S,5aS,8aS,9S,9aS)-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl] acetate](/img/structure/B167830.png)